molecular formula C4Cl3F7 B1294285 Heptafluoro-2,3,3-trichlorobutane CAS No. 335-44-4

Heptafluoro-2,3,3-trichlorobutane

Cat. No.: B1294285
CAS No.: 335-44-4
M. Wt: 287.39 g/mol
InChI Key: ZPGMWBFCBUKITA-UHFFFAOYSA-N
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Description

Heptafluoro-2,3,3-trichlorobutane is a chemical compound with the molecular formula C4Cl3F7 and a molecular weight of 287.39 g/mol . It is characterized by the presence of seven fluorine atoms and three chlorine atoms attached to a butane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-2,3,3-trichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 2,3,3-trichlorobutene with fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions . The reaction typically occurs at elevated temperatures and may require a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high purity and consistent quality of the final product. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-2,3,3-trichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield heptafluoro-2,3,3-triiodobutane , while reduction reactions can produce heptafluoro-2,3-dichlorobutane .

Scientific Research Applications

Heptafluoro-2,3,3-trichlorobutane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptafluoro-2,3,3-trichlorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

  • Heptafluoro-2,2,3-trichlorobutane
  • Heptafluoro-2,3,3-triiodobutane
  • Heptafluoro-2,3-dichlorobutane
  • Heptafluoro-2,3,3-tribromobutane

Comparison: Heptafluoro-2,3,3-trichlorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it suitable for specialized applications. The presence of seven fluorine atoms also enhances its hydrophobicity and ability to participate in halogen bonding .

Properties

IUPAC Name

2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGMWBFCBUKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20871633
Record name 2,2,3-Trichloroheptafluorobutane
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Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS]
Record name 2,2,3-Trichloroheptafluorobutane
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CAS No.

335-44-4
Record name 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane
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Record name Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
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Record name 335-44-4
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Record name Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
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Record name 2,2,3-Trichloroheptafluorobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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